molecular formula C19H17ClN4O4 B15173993 8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid

8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid

Cat. No.: B15173993
M. Wt: 400.8 g/mol
InChI Key: MUCYLNDMHXGWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrido[3,2-d]pyrimidine core, a morpholine ring, and a carboxylic acid group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid typically involves multiple steps, including the formation of the pyrido[3,2-d]pyrimidine core, the introduction of the morpholine ring, and the addition of the carboxylic acid group. Common synthetic routes may involve:

    Cyclization reactions: to form the pyrido[3,2-d]pyrimidine core.

    Nucleophilic substitution: to introduce the morpholine ring.

    Oxidation reactions: to add the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

    Catalysts: to enhance reaction rates.

    Solvent selection: to improve solubility and reaction efficiency.

    Temperature control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. This can include:

    Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.

    Receptor binding: Interacting with cell surface receptors and modulating their signaling pathways.

    Pathway modulation: Affecting various cellular pathways, such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid: Similar structure but different positioning of the pyrimidine ring.

    8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylquinoline-6-carboxylic acid: Similar structure but different core ring system.

Uniqueness

8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17ClN4O4

Molecular Weight

400.8 g/mol

IUPAC Name

8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C19H17ClN4O4/c20-13-9-14(18(26)27)21-17-15(12-3-1-11(10-25)2-4-12)22-19(23-16(13)17)24-5-7-28-8-6-24/h1-4,9,25H,5-8,10H2,(H,26,27)

InChI Key

MUCYLNDMHXGWLE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C(=N2)C4=CC=C(C=C4)CO)N=C(C=C3Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.